molecular formula C8H8ClNO2 B1428230 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1305324-82-6

7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No. B1428230
M. Wt: 185.61 g/mol
InChI Key: RQMBKYDYKXCDAB-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a chemical compound with the CAS Number: 1305324-82-6 . Its molecular weight is 185.61 . The IUPAC name for this compound is 7-chloro-8-methyl-2,3-dihydro [1,4]dioxino [2,3-b]pyridine .


Molecular Structure Analysis

The InChI code for 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is 1S/C8H8ClNO2/c1-5-6 (9)4-10-8-7 (5)11-2-3-12-8/h4H,2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a solid compound . The SMILES string representation of this compound is COC(=O)c1c(Cl)cnc2OCCOc12 , which provides a simplified representation of the compound’s structure.

Scientific Research Applications

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicological impacts of related chemical compounds is crucial for their safe and effective application in medical and industrial settings. For example, the study of amlodipine, a dihydropyridine calcium channel blocker, reveals insights into the metabolic pathways, elimination half-lives, and renal excretion processes, which are crucial for designing drugs with optimal efficacy and minimal toxicity (Beresford et al., 1988).

Environmental Exposure and Toxicology

Research on environmental exposure to organophosphorus and pyrethroid pesticides highlights the importance of monitoring and understanding the impact of chemical compounds on public health. Such studies are critical for developing regulations and safety measures to protect vulnerable populations, including children, from chronic exposure to potentially harmful substances (Babina et al., 2012).

Industrial and Occupational Health

Investigations into the health effects of exposure to industrial chemicals, such as epichlorohydrin, underline the importance of workplace safety measures and the need for biomarkers to assess exposure levels. This research supports the development of guidelines and interventions to prevent occupational diseases and improve workers' health (Plná et al., 2000).

Carcinogenicity and Public Health

Studies on the carcinogenic potential of chemicals, such as dioxins and related compounds, contribute significantly to public health knowledge by identifying risks associated with exposure. These findings inform regulatory policies, risk assessments, and public health advisories aimed at reducing cancer risks associated with environmental and occupational exposures (Steenland et al., 1999).

Safety And Hazards

This compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word for this compound is “Danger” and it has the hazard statement H318 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

7-chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-6(9)4-10-8-7(5)11-2-3-12-8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMBKYDYKXCDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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